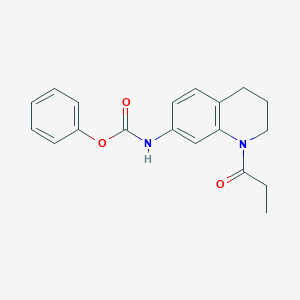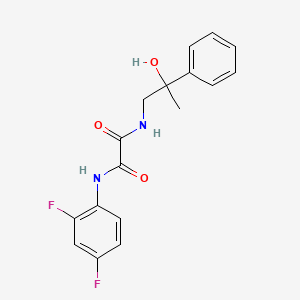![molecular formula C19H19F3N2O3 B6495877 N-{2-hydroxy-2-[4-(trifluoromethyl)phenyl]ethyl}-N'-(1-phenylethyl)ethanediamide CAS No. 1351601-60-9](/img/structure/B6495877.png)
N-{2-hydroxy-2-[4-(trifluoromethyl)phenyl]ethyl}-N'-(1-phenylethyl)ethanediamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“N-{2-Hydroxy-2-[4-(trifluoromethyl)phenyl]ethyl}-N’-(1-phenylethyl)ethanediamide” is a chemical compound with the molecular formula C19H20F3NO5 . It has an average mass of 399.361 Da and a monoisotopic mass of 399.129364 Da .
Synthesis Analysis
The synthesis of such compounds often involves the reaction of ethyl 2-cyanoacetate with trifluoroacetimidoyl chloride derivatives using sodium hydride in acetonitrile . Then, intramolecular cyclization of these products under certain conditions can lead to the formation of the desired compound .Molecular Structure Analysis
The molecular structure of this compound is complex, with several functional groups present. It includes a trifluoromethyl group, which is known for its strong electron-withdrawing effect, inducing various pharmaceutically significant structural properties .Chemical Reactions Analysis
The chemical reactions involving this compound are likely to be influenced by the presence of the trifluoromethyl group. This group has been extensively investigated in various fluoroalkylation reactions such as trifluoromethylation, difluoromethylation, and monofluoromethylation .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound are largely determined by its molecular structure. The trifluoromethyl group, in particular, contributes to its physical and pharmaceutical properties .Wissenschaftliche Forschungsanwendungen
DNA-Groove Binding Agents
TFMPE has been synthesized as a serendipitous regioselective DNA targeting agent. Researchers achieved this through a one-pot cascade reaction involving 3-mercapto [1,2,4]triazoles and trifluoromethyl-β-diketones in the presence of NBS. The resulting product, 1-trifluoroacetyl-3-aryl-5-(2-oxo-2-arylethylthio)-1,2,4-triazoles , demonstrates potential as a DNA-groove binder . These compounds can interact with DNA duplexes, particularly within the minor groove, making them valuable for cancer-related studies.
Cyclooxygenase-2 (COX-2) Inhibitors
TFMPE derivatives have been investigated for their potential as novel COX-2 inhibitors. These compounds were synthesized from substituted salicylaldehydes and ethyl trifluorocrotonate. Their ability to selectively inhibit COX-2 makes them promising candidates for anti-inflammatory and analgesic therapies .
Benzylic Position Reactions
TFMPE contains a benzylic position, which is chemically reactive. Understanding its reactivity can lead to novel synthetic pathways. For instance, benzylic halides typically react via SN1 or SN2 pathways, depending on their substitution pattern and resonance stabilization .
Antioxidant Activity
Researchers have synthesized TFMPE derivatives containing imidazole moieties. These compounds were evaluated for antioxidant activity using methods such as hydrogen peroxide scavenging, nitric oxide scavenging, DPPH, and FRAP assays. Investigating their antioxidant potential contributes to understanding their broader biological effects .
Minor Groove DNA Sensing
Compound 14m, a TFMPE analog, has demonstrated strong binding affinity with double-helical DNA within the minor groove. Spectral techniques, including circular dichroism and viscosity studies, confirm its interaction with calf thymus DNA. This property could be harnessed for DNA sensing applications .
Sustainable Synthesis
TFMPE synthesis offers facile scalability and excellent atom economy due to readily available starting reactants. Its sustainable protocol aligns with green chemistry principles, making it an attractive compound for further exploration .
Zukünftige Richtungen
Wirkmechanismus
Target of Action
Similar compounds have been known to interact with various biological targets, influencing their function and activity .
Mode of Action
It is known that such compounds can interact with their targets, leading to changes in the target’s function . The specific interaction and resulting changes would depend on the nature of the target and the structure of the compound.
Biochemical Pathways
Similar compounds have been known to influence various biochemical pathways, leading to downstream effects .
Pharmacokinetics
The trifluoromethyl group in the compound could potentially influence its pharmacokinetic properties, including its bioavailability .
Result of Action
Similar compounds have been known to induce various molecular and cellular effects based on their interaction with their targets .
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound. Factors such as pH, temperature, and the presence of other molecules can affect the compound’s interaction with its target and its overall effectiveness .
Eigenschaften
IUPAC Name |
N-[2-hydroxy-2-[4-(trifluoromethyl)phenyl]ethyl]-N'-(1-phenylethyl)oxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19F3N2O3/c1-12(13-5-3-2-4-6-13)24-18(27)17(26)23-11-16(25)14-7-9-15(10-8-14)19(20,21)22/h2-10,12,16,25H,11H2,1H3,(H,23,26)(H,24,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BPPJVJBGQLPZLI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=CC=C1)NC(=O)C(=O)NCC(C2=CC=C(C=C2)C(F)(F)F)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19F3N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
380.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-{2-hydroxy-2-[4-(trifluoromethyl)phenyl]ethyl}-N'-(1-phenylethyl)ethanediamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![N-(4-{[1-(ethanesulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl]sulfamoyl}-3-methylphenyl)propanamide](/img/structure/B6495819.png)
![1-(3-chlorophenyl)-N-[1-(ethanesulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl]methanesulfonamide](/img/structure/B6495820.png)




![N-{3-methyl-4-[(1-propanoyl-1,2,3,4-tetrahydroquinolin-7-yl)sulfamoyl]phenyl}acetamide](/img/structure/B6495843.png)
![N-(4-{[1-(ethanesulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl]sulfamoyl}-3-methylphenyl)propanamide](/img/structure/B6495853.png)
![N-{2,7-dimethyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl}-4-fluorobenzamide](/img/structure/B6495870.png)
![2-bromo-N-{2,7-dimethyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl}benzamide](/img/structure/B6495873.png)